4-Bromo-2-(pyrrolidin-2-yl)pyridine
Overview
Description
“4-Bromo-2-(pyrrolidin-2-yl)pyridine” is a heterocyclic organic compound. It belongs to the pyridine family and is a derivative of pyrrolidine. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of different synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Antibacterial Activity
4-Bromo-2-(pyrrolidin-2-yl)pyridine has been utilized in the synthesis of new cyanopyridine derivatives with potential antibacterial activities. These compounds showed significant inhibitory effects against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Microbiological Activity
This compound has been the starting material in synthesizing 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives. Some of these derivatives displayed significant bacteriostatic and antituberculosis activity, indicating the potential application of these compounds in the treatment of bacterial infections (Miszke et al., 2008).
Photoinduced Tautomerization Studies
The compound has been studied in the context of photoinduced tautomerization, a reaction where molecules rearrange their structure upon absorbing light. This is significant in understanding the photophysical properties of these compounds and their potential applications in photodynamic therapy or as photosensitizers (Vetokhina et al., 2012).
Catalysis and Ligand Development
4-Bromo-2-(pyrrolidin-2-yl)pyridine has been used in the development of back-to-back ligands with applications in catalysis. These ligands have shown potential in facilitating various chemical reactions, which is crucial in synthetic chemistry and industrial processes (Tovee et al., 2010).
Synthesis of Super Lewis Basic Compounds
This compound played a role in the synthesis of super Lewis basic tris(dialkylamino)-substituted terpyridines. These compounds, due to their high electron density, could be used in various applications, including as ligands in metal complexation and catalysis (Kleoff et al., 2019).
Future Directions
properties
IUPAC Name |
4-bromo-2-pyrrolidin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-7-3-5-12-9(6-7)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDZPJKDJXHTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297963 | |
Record name | 4-Bromo-2-(2-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyrrolidin-2-yl)pyridine | |
CAS RN |
886365-52-2 | |
Record name | 4-Bromo-2-(2-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(2-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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